molecular formula C7H7N3S B3212168 N-methylthieno[3,2-d]pyrimidin-4-amine CAS No. 1097040-23-7

N-methylthieno[3,2-d]pyrimidin-4-amine

Cat. No.: B3212168
CAS No.: 1097040-23-7
M. Wt: 165.22 g/mol
InChI Key: AZPMALJVBUIZFS-UHFFFAOYSA-N
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Description

N-methylthieno[3,2-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C7H7N3S and its molecular weight is 165.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylthieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-8-7-6-5(2-3-11-6)9-4-10-7/h2-4H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPMALJVBUIZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC2=C1SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-methylthieno[3,2-d]pyrimidin-4-amine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

1. Overview of this compound

This compound is a member of the thienopyrimidine family, which has been associated with various pharmacological effects. The compound's structure includes a thieno ring fused to a pyrimidine, which is known for contributing to its biological activity.

2.1 Antimycobacterial Activity

Research indicates that thieno[3,2-d]pyrimidin-4-amines can inhibit cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment. A study demonstrated that compounds within this class exhibited ATP IC50 values ranging from 6 to 54 μM against different strains of M. tuberculosis and M. bovis BCG. The most potent derivative was identified as N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine, which showed significant activity in the presence of Q203, an established Cyt-bd inhibitor .

2.2 Anticancer Properties

This compound derivatives have also been evaluated for their antiproliferative effects against human colorectal cancer cell lines (HT-29 and Caco-2). Compounds such as N-(4-methoxyphenylamino)-2-methyl benzo-thieno[3,2-d]pyrimidine showed similar inhibitory effects to MPC-6827, a known anticancer agent . These findings suggest that modifications in the thienopyrimidine scaffold can enhance anticancer activity.

3. Structure-Activity Relationship (SAR)

The SAR studies have revealed critical insights into how structural modifications influence biological activity:

Compound Activity IC50 (μM) Notes
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amineAntimycobacterial6 - 18Most active compound against all tested strains
N-(4-methoxyphenylamino)-2-methyl benzo-thieno[3,2-d]pyrimidineAnticancerSimilar to MPC-6827 at 5 & 10 µMEffective against HT-29 and Caco-2 cell lines
Various thieno derivativesAntiplasmodialEC50 < 1Active against Plasmodium falciparum

These studies emphasize the importance of substituents at various positions on the thienopyrimidine scaffold in modulating activity against specific biological targets.

4.1 Antiplasmodial Activity

Recent research has shown that certain thieno[3,2-d]pyrimidine derivatives possess significant antiplasmodial activity against Plasmodium falciparum. For instance, specific analogs displayed EC50 values lower than 1 µM against the blood stage of the parasite while maintaining low cytotoxicity . The introduction of specific functional groups was found to enhance solubility and permeability, crucial for effective antimalarial therapies.

4.2 In Vivo Studies

In vivo assessments highlighted challenges such as low aqueous solubility and metabolic stability impacting the efficacy of these compounds. For example, co-administration with CYP450 inhibitors was necessary to demonstrate in vivo activity for some derivatives . This underscores the need for further optimization of these compounds to improve their pharmacokinetic profiles.

5. Conclusion and Future Directions

This compound and its derivatives present promising avenues for therapeutic development against infectious diseases and cancer. Continued exploration of their SAR will be vital in optimizing their efficacy and safety profiles. Future research should focus on enhancing solubility and metabolic stability while investigating additional biological targets that may benefit from this scaffold.

Q & A

Q. Q. How should off-target effects of N-methylthieno[3,2-d]pyrimidin-4-amine analogs be evaluated in kinase panels?

  • Methodological Answer : Screen against panels of 50–100 kinases at 1 μM inhibitor concentration. Use Z’-factor >0.5 assays to ensure robustness. For hits with >50% inhibition, determine IC50_{50} values and cross-validate using CRISPR-edited kinase-dead cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.